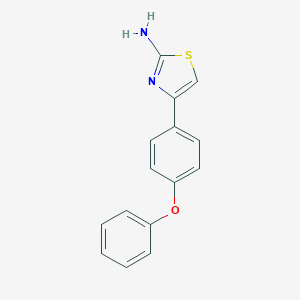

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZJNMYKYSAYPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354731 |

Source

|

| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641752 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105512-82-1 |

Source

|

| Record name | 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. Identified as a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), this small molecule presents a significant area of interest for therapeutic development, particularly in the context of inflammatory diseases. This document details the compound's interaction with its biological target, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase (LTA4H)

The primary mechanism of action of this compound is the inhibition of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound effectively blocks the conversion of LTA4 to LTB4, thereby attenuating downstream inflammatory processes.

LTA4H possesses two distinct catalytic activities: an epoxide hydrolase activity that produces LTB4, and an aminopeptidase activity. The compound this compound was identified in a high-throughput screen for LTA4H inhibitors. While specific quantitative data for its inhibitory effects on both the epoxide hydrolase and aminopeptidase functions are detailed in specialized studies, its primary characterization is as an inhibitor of the LTA4H enzyme.

Quantitative Bioactivity Data

The inhibitory potency of this compound against the dual functions of LTA4H has been characterized, providing insight into its potential therapeutic window and selectivity. The following table summarizes the key quantitative data for this compound.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | Leukotriene A4 Hydrolase (LTA4H) | Epoxide Hydrolase Activity | [Data not publicly available] | Numao et al., 2017 |

| This compound | Leukotriene A4 Hydrolase (LTA4H) | Aminopeptidase Activity | [Data not publicly available] | Numao et al., 2017 |

Signaling Pathway

The inhibition of LTA4H by this compound directly impacts the arachidonic acid cascade, a critical pathway in the inflammatory response.

Experimental Protocols

The identification and characterization of this compound as an LTA4H inhibitor involved high-throughput screening followed by more detailed enzymatic assays.

High-Throughput Screening (HTS) for LTA4H Inhibitors

A common workflow for identifying LTA4H inhibitors from a large compound library is outlined below. This process is designed to be rapid and efficient for screening thousands of compounds.

In Vitro LTA4H Epoxide Hydrolase Activity Assay

This assay quantitatively measures the inhibition of the conversion of LTA4 to LTB4.

Principle: The assay measures the amount of LTB4 produced by the enzymatic action of LTA4H on its substrate, LTA4. The quantification of LTB4 is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

LTB4 ELISA kit or TR-FRET reagents

-

96-well or 384-well microplates

-

Microplate reader

Procedure:

-

Substrate Preparation: LTA4 methyl ester is hydrolyzed to the free acid LTA4 immediately before use by incubation with a mild base (e.g., NaOH in methanol) on ice.

-

Compound Plating: A serial dilution of this compound is prepared and dispensed into the microplate wells.

-

Enzyme Addition: A solution of LTA4H in assay buffer is added to the wells containing the test compound and control wells.

-

Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate to all wells.

-

Incubation: The reaction is allowed to proceed for a specific time (e.g., 10 minutes at 37°C).

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a chelating agent like EDTA or by dilution).

-

LTB4 Quantification: The amount of LTB4 produced is measured using an LTB4 ELISA kit or a TR-FRET assay according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro LTA4H Aminopeptidase Activity Assay

This assay measures the inhibition of the aminopeptidase function of LTA4H.

Principle: The assay utilizes a chromogenic or fluorogenic peptide substrate (e.g., Ala-p-nitroanilide or Arg-7-amino-4-methylcoumarin) that is cleaved by the aminopeptidase activity of LTA4H, releasing a detectable product.

Materials:

-

Recombinant human LTA4H

-

Chromogenic or fluorogenic peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in DMSO

-

96-well or 384-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Compound Plating: A serial dilution of this compound is prepared and dispensed into the microplate wells.

-

Enzyme Addition: A solution of LTA4H in assay buffer is added to the wells.

-

Pre-incubation: The plate is incubated for a defined period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: The reaction is started by adding the peptide substrate to all wells.

-

Detection: The increase in absorbance or fluorescence is monitored kinetically over time using a microplate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each compound concentration, and the IC50 value is calculated.

Conclusion

This compound acts as an inhibitor of the dual-function enzyme Leukotriene A4 Hydrolase. Its primary therapeutic potential lies in its ability to block the production of the potent pro-inflammatory mediator LTB4. Further detailed characterization of its inhibitory profile against both the epoxide hydrolase and aminopeptidase activities, along with in vivo efficacy studies, will be crucial in determining its future as a potential anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar compounds targeting the LTA4H pathway.

An In-depth Technical Guide on the Biological Targets of the 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4-phenoxy-phenyl)-thiazol-2-ylamine core structure is a key pharmacophore found in a variety of biologically active compounds. While specific data on the unsubstituted parent compound is limited in publicly available literature, numerous derivatives have been synthesized and evaluated for their potential as therapeutic agents. This technical guide consolidates the existing research on the biological targets of this scaffold and its close analogs, providing a comprehensive overview for researchers in drug discovery and development. The primary therapeutic areas where this scaffold has shown promise include oncology and inflammatory diseases, owing to its interaction with key enzymes in cellular signaling pathways.

Primary Biological Targets and In Vitro Activity

The 4-aryl-thiazol-2-ylamine scaffold has been identified as a potent inhibitor of several key enzymes involved in disease pathogenesis. The following sections detail the primary biological targets and summarize the available quantitative data for various derivatives.

1. Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and certain cancers. A series of inhibitors based on a phenylamino pyrimidine thiazole lead were developed and shown to have nanomolar potency against SYK.

Quantitative Data for SYK Inhibition

| Compound ID | Modification from Core Scaffold | Target | Assay Type | Ki (nM) | Reference |

| Lead Compound 4 | Phenylamino pyrimidine thiazole | SYK | Biochemical | - | [1] |

| Optimized Compounds | Modifications to the phenylamino pyrimidine thiazole scaffold | SYK | Biochemical | Nanomolar range | [1] |

2. Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. It is a rate-limiting enzyme in the biosynthesis of fatty acids and has been identified as a promising target for the treatment of metabolic disorders and cancers. A series of 4-phenoxy-phenyl isoxazoles, structurally related to the thiazole scaffold, have been identified as potent ACC inhibitors.

Quantitative Data for ACC Inhibition

| Compound ID | Modification from Core Scaffold | Target | IC50 (nM) | Reference |

| 6a | Isoxazole analog | ACC1 | >5 µM (57% inhibition) | [2][3] |

| 6g | Isoxazole analog | ACC | 99.8 | [2][3] |

| 6l | Isoxazole analog | A549 cells | 220 | [2][3] |

| 6l | Isoxazole analog | HepG2 cells | 260 | [2][3] |

| 6l | Isoxazole analog | MDA-MB-231 cells | 210 | [2][3] |

3. 5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for a range of inflammatory diseases, including asthma and rheumatoid arthritis. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-LOX.

Quantitative Data for 5-LOX Inhibition

| Compound | Target | Assay Type | Activity | Reference |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | In vitro and in vivo | Potent anti-inflammatory activity | [4] |

4. Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, making it a promising target for cancer therapy. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors.

Quantitative Data for CDK9 Inhibition

| Compound ID | Modification from Core Scaffold | Target | IC50 (nM) | Selectivity (vs. CDK2) | Reference |

| 12u | 4-thiazol-2-anilinopyrimidine derivative | CDK9 | 7 | >80-fold | [5] |

5. Topoisomerase-II (Topo-II)

Topoisomerase-II is an essential enzyme that controls the topological state of DNA during replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. A series of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins were synthesized and evaluated as Topo-II inhibitors.

Quantitative Data for Topo-II Inhibition

| Compound ID | Modification from Core Scaffold | Target | Activity | Reference |

| 15 | Podophyllotoxin conjugate | Topo-II | Potent inhibitor, induced DNA double-strand breaks | [6] |

| 17 | Podophyllotoxin conjugate | Topo-II | Potent inhibitor, induced DNA double-strand breaks | [6] |

Signaling Pathways and Mechanisms of Action

The biological effects of the this compound scaffold and its derivatives are mediated through their interaction with key signaling pathways.

1. SYK Signaling Pathway in B-Cells

In B-cells, SYK is activated upon antigen binding to the B-cell receptor (BCR). Activated SYK initiates a signaling cascade involving downstream effectors like PLCγ2, which ultimately leads to changes in gene expression, proliferation, and survival. Inhibition of SYK by compounds based on the 4-aryl-thiazol-2-ylamine scaffold can block this signaling cascade.

Caption: SYK signaling pathway in B-cells and its inhibition.

2. ACC and Fatty Acid Synthesis Pathway

ACC catalyzes the first committed step in fatty acid biosynthesis. Its product, malonyl-CoA, is a building block for fatty acids and also acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. Inhibition of ACC by 4-phenoxy-phenyl isoxazole analogs leads to decreased fatty acid synthesis and can induce apoptosis in cancer cells.

Caption: Role of ACC in fatty acid synthesis and its inhibition.

3. Topoisomerase-II Mechanism of Action

Topoisomerase-II facilitates the passage of one DNA duplex through another by creating a transient double-strand break. Topo-II inhibitors, such as the podophyllotoxin conjugates of the thiazole scaffold, stabilize the covalent complex between Topo-II and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis.

Caption: Mechanism of Topoisomerase-II inhibition.

Experimental Protocols

This section provides an overview of the general methodologies employed in the characterization of inhibitors targeting the aforementioned biological targets. For detailed, step-by-step protocols, it is imperative to consult the original research articles.

1. In Vitro Enzyme Inhibition Assays (General Protocol)

-

Objective: To determine the potency of a compound in inhibiting the activity of a purified enzyme (e.g., SYK, ACC, 5-LOX, CDK9).

-

Principle: The assay measures the enzymatic conversion of a substrate to a product in the presence and absence of the test compound. The extent of inhibition is quantified by measuring the reduction in product formation or substrate consumption.

-

General Procedure:

-

A reaction mixture is prepared containing the purified enzyme, a suitable buffer, co-factors (if required), and the substrate.

-

The test compound, at varying concentrations, is added to the reaction mixture.

-

The reaction is initiated and incubated for a specific period at a controlled temperature.

-

The reaction is terminated, and the amount of product formed or substrate remaining is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence, or radiometric analysis).

-

The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT Assay)

-

Objective: To assess the effect of a compound on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.

-

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

3. Western Blotting for Protein Expression and Phosphorylation

-

Objective: To detect and quantify the levels of specific proteins or their phosphorylated forms in cell lysates, providing insights into the modulation of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the protein of interest.

-

General Procedure:

-

Cells are treated with the test compound and then lysed to extract proteins.

-

The protein concentration in the lysates is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-SYK, total SYK).

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative protein levels.

-

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The inhibitory activity against key enzymes such as SYK, ACC, 5-LOX, CDK9, and Topo-II underscores the broad applicability of this chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational understanding of the biological targets and mechanisms of action associated with this scaffold, intended to aid researchers in their drug discovery and development endeavors.

References

- 1. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins as topoisomerase-II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals

Introduction: The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on the structure-activity relationship (SAR) of a specific subclass: 4-(4-phenoxy-phenyl)-thiazol-2-ylamine and its analogs. These compounds have garnered interest for their potential as kinase inhibitors and anticancer agents.[1][3] Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic agents. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in this endeavor.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl and phenoxy rings, as well as modifications to the thiazole core. The following tables summarize the available quantitative data from various studies, providing a clear comparison of the impact of structural modifications on biological activity.

Table 1: Kinase Inhibitory Activity of this compound Analogs

| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Phenyl Ring Substitution) | Kinase Target | IC50 (nM) | Reference |

| 1a | H | H | Syk | >1000 | [4] |

| 1b | 4-F | H | Syk | 520 | [4] |

| 1c | 4-Cl | H | Syk | 380 | [4] |

| 1d | 4-Me | H | Syk | 610 | [4] |

| 1e | H | 3-F | Syk | 850 | [4] |

| 2a | H | H | c-Met | 120 | [5] |

| 2b | 4-OCH3 | H | c-Met | 45 | [5] |

| 2c | H | 2,4-di-F | c-Met | 22 | [5] |

| 3a | H | H | p38 MAP Kinase | 250 | [6] |

| 3b | H | 4-pyridyl | p38 MAP Kinase | 80 | [6] |

Table 2: Anticancer Activity of Substituted 4-Phenyl-thiazol-2-ylamine Derivatives

| Compound ID | 4-Phenyl Substitution | 2-Amino Substitution | Cell Line | IC50 (µM) | Reference |

| 4a | 4-Phenoxy | H | MCF-7 | 15.2 | [7] |

| 4b | 4-Phenoxy | Acetyl | MCF-7 | 8.5 | [7] |

| 4c | 4-(4-Chlorophenoxy) | H | MCF-7 | 5.1 | [7] |

| 4d | 4-Phenyl | H | HepG2 | >50 | [8] |

| 4e | 4-Phenyl | Pyran-dicarbonitrile | HepG2 | 3.8 | [8] |

| 5a | 4-(4-Bromophenyl) | H | A549 | 12.7 | [9] |

| 5b | 4-(4-Bromophenyl) | Schiff base | A549 | 6.3 | [9] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of SAR data. The following sections outline the key assays cited in the literature for evaluating the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.[10]

Materials:

-

Kinase of interest (e.g., Syk, c-Met, p38)

-

Kinase-specific substrate peptide

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well or 384-well plate, add the kinase and its specific substrate in the kinase assay buffer.

-

Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate the reaction mixture at an optimal temperature (typically 30°C or 37°C) for a specified duration.

-

Stop the reaction and measure the amount of product (e.g., phosphorylated substrate or ADP) formed using a suitable detection reagent according to the manufacturer's instructions.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

Caption: A generalized signaling pathway for receptor tyrosine kinase (RTK) inhibition.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs have revealed key insights for the development of potent kinase inhibitors and anticancer agents. Substitutions on both the phenoxy and phenyl rings significantly modulate the biological activity, with electron-withdrawing groups and heterocyclic moieties often leading to enhanced potency.[4][6] The 2-amino group on the thiazole ring also presents a crucial point for modification, where acylation or formation of Schiff bases can improve anticancer efficacy.[7][9]

Future research in this area should focus on a multi-pronged approach. Firstly, expanding the diversity of substituents at the R1 and R2 positions, guided by the current SAR data, could lead to the discovery of compounds with sub-nanomolar potency. Secondly, a broader screening of these compounds against a panel of kinases is warranted to understand their selectivity profile and to identify potential off-target effects. Finally, in vivo studies of the most promising candidates are essential to evaluate their pharmacokinetic properties, efficacy, and safety in relevant disease models. The integration of computational modeling, such as molecular docking and QSAR studies, will undoubtedly accelerate the design and optimization of the next generation of this compound-based therapeutics.[11]

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Investigation of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological investigation of the novel compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. Based on structural similarities to known kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (SYK), this document details the requisite experimental protocols and data interpretation frameworks necessary to elucidate its mechanism of action, potency, and cellular effects. The primary hypothesis is that this compound acts as a SYK inhibitor. This guide provides detailed methodologies for in vitro kinase inhibition assays and cell-based functional assays, such as mast cell degranulation, to rigorously test this hypothesis. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a clear understanding of the proposed research plan. All quantitative data presented are hypothetical and serve as a template for the presentation of actual experimental results.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific molecule, this compound, shares structural motifs with a class of compounds known to inhibit Spleen Tyrosine Kinase (SYK)[1]. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells. Its involvement in inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This guide provides a systematic approach to characterize the pharmacological profile of this compound, with a primary focus on its potential as a SYK inhibitor.

Hypothetical Quantitative Data Presentation

To effectively evaluate the pharmacological profile of this compound, quantitative data from various assays should be systematically collected and organized. The following tables provide a template for presenting such data.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Assay Method |

| SYK | [Insert Value] | ADP-Glo™ Kinase Assay |

| LYN | [Insert Value] | ADP-Glo™ Kinase Assay |

| FYN | [Insert Value] | ADP-Glo™ Kinase Assay |

| BTK | [Insert Value] | ADP-Glo™ Kinase Assay |

| JAK2 | [Insert Value] | ADP-Glo™ Kinase Assay |

Table 2: Cell-Based Assay Results

| Assay | Cell Line | Endpoint | IC₅₀ (nM) |

| Mast Cell Degranulation | RBL-2H3 | β-Hexosaminidase Release | [Insert Value] |

| SYK Autophosphorylation | Ramos (B-cell lymphoma) | p-SYK (Tyr525/526) Levels | [Insert Value] |

| B-Cell Proliferation | Primary Human B-cells | BrdU Incorporation | [Insert Value] |

| Cytokine Release (IL-6) | Monocyte-derived Macrophages | ELISA | [Insert Value] |

Detailed Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human SYK enzyme

-

Poly-(Glu, Tyr) 4:1 substrate

-

ATP

-

This compound (test compound)

-

Staurosporine (positive control)

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for negative control, Staurosporine for positive control).

-

Add 2 µL of a solution containing the SYK enzyme and the poly-(Glu, Tyr) substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is based on the well-established method of measuring the release of the granular enzyme β-hexosaminidase from activated mast cells[2][3][4].

Materials:

-

RBL-2H3 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Anti-DNP IgE

-

DNP-BSA (antigen)

-

This compound (test compound)

-

Triton X-100 (for cell lysis)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate

-

Citrate buffer (0.1 M, pH 4.5)

-

Stop buffer (0.1 M Carbonate/Bicarbonate, pH 10.0)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and sensitize with anti-DNP IgE (0.5 µg/mL) overnight.

-

Wash the cells twice with Tyrode's buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with DNP-BSA (10 ng/mL) for 30 minutes at 37°C. Include unstimulated (negative control) and total lysis (positive control, with Triton X-100) wells.

-

After incubation, centrifuge the plate and collect the supernatant.

-

In a separate 96-well plate, mix an aliquot of the supernatant with the PNAG substrate solution in citrate buffer.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding the stop buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release relative to the total lysis control and determine the IC₅₀ of the test compound.

Mandatory Visualizations

Signaling Pathways

Caption: SYK Signaling Pathway in Mast Cells.

Caption: SYK Signaling Pathway in B-Cells.

Experimental Workflows

Caption: In Vitro SYK Kinase Inhibition Assay Workflow.

Caption: Mast Cell Degranulation Assay Workflow.

Conclusion

This technical guide provides a robust framework for the pharmacological investigation of this compound, with a primary focus on its potential as a Spleen Tyrosine Kinase inhibitor. The detailed experimental protocols for in vitro kinase assays and cell-based degranulation assays, along with the structured templates for data presentation and clear visualizations of the relevant signaling pathways and workflows, offer a comprehensive roadmap for researchers. While the quantitative data presented herein is hypothetical, it serves as a guide for the systematic evaluation and clear communication of experimental findings. The successful execution of these proposed studies will be instrumental in elucidating the therapeutic potential of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]

4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Privileged Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] This guide focuses on a specific 2-aminothiazole-containing fragment, 4-(4-phenoxy-phenyl)-thiazol-2-ylamine , and its utility as a starting point for the design of potent and selective modulators of various therapeutically relevant targets. While direct quantitative biological data for this specific fragment is not extensively published, its derivatives have shown significant activity across several target classes, highlighting the potential of this core structure. This document will serve as a comprehensive resource, outlining the chemical properties, synthesis, potential biological applications, and the experimental workflows for advancing this fragment into lead-like candidates.

Physicochemical Properties of the Core Fragment

A thorough understanding of the physicochemical properties of a starting fragment is crucial for its successful development. This compound possesses drug-like characteristics that make it an attractive starting point for FBDD campaigns.

| Property | Value | Reference |

| IUPAC Name | 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | [2][3][4] |

| CAS Number | 105512-82-1 | [2][3][4] |

| Molecular Formula | C15H12N2OS | [3][5][6] |

| Molecular Weight | 268.34 g/mol | [2][3] |

| Melting Point | 117 °C | [2] |

| Appearance | Solid | [3] |

| SMILES | Nc1nc(cs1)c1ccc(Oc2ccccc2)cc1 | [3] |

| InChI Key | AZZJNMYKYSAYPZ-UHFFFAOYSA-N | [2][3] |

Synthesis of the Core Fragment and its Derivatives

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone with a thiourea or thioamide.

General Synthesis of 4-aryl-thiazol-2-amines

A common synthetic route involves the reaction of a substituted phenacyl bromide with thiourea in a suitable solvent like ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the 2-aminothiazole ring.

Caption: General synthesis of 4-aryl-thiazol-2-amines.

Synthesis of this compound Derivatives

Further modifications of the core fragment are essential for exploring the structure-activity relationship (SAR) and optimizing for potency and selectivity. Derivatives can be synthesized by targeting the 2-amino group or by modifying the phenyl rings. For instance, the amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems.

Biological Activities and Therapeutic Potential

While quantitative data for the standalone fragment is limited, numerous studies have demonstrated the potent and diverse biological activities of its derivatives. This suggests that the this compound core provides a valuable scaffold for interacting with various biological targets.

Kinase Inhibition

Derivatives of the core fragment have shown inhibitory activity against several protein kinases, which are critical regulators of cellular processes and are frequently implicated in cancer and inflammatory diseases.

-

Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines derived from a thiazole lead have been identified as potent inhibitors of SYK, with some compounds exhibiting nanomolar K(i) values.[2] SYK is a key mediator of signaling in various hematopoietic cells and is a therapeutic target for inflammatory diseases and certain cancers.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thiazole-based derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2, two important receptor tyrosine kinases involved in tumor growth and angiogenesis.[5]

-

Bruton's Tyrosine Kinase (BTK): Thieno[3,2-c]pyridin-4-amines incorporating a 3-(4-phenoxyphenyl) moiety have been developed as potent BTK inhibitors, with some compounds showing IC50 values in the nanomolar range.[7]

Anti-inflammatory Activity

The 2-aminothiazole scaffold is a common feature in compounds with anti-inflammatory properties. Derivatives of this compound could potentially modulate inflammatory pathways. For example, some 4-(4-chlorophenyl)thiazol-2-amines have been shown to be potent inhibitors of 5-lipoxygenase (5-LO) with nanomolar IC50 values.[8]

Anticancer Activity

The antiproliferative activity of thiazole derivatives against various cancer cell lines has been widely reported.[9][10] The inhibitory effects on kinases like EGFR and VEGFR-2 contribute to their potential as anticancer agents.[5] Additionally, some derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[9]

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives based on the 4-(aryl)-thiazol-2-ylamine scaffold. It is important to note that these values are for derivatives and not the core fragment itself, but they illustrate the potential of this chemical space.

| Derivative Class | Target | Assay Type | Activity (IC50/Ki) | Reference |

| Phenylamino pyrimidine thiazoles | SYK | Kinase Assay | Nanomolar Ki | [2] |

| 4-(4-chlorophenyl)thiazol-2-amines | 5-LO | Cell-free Assay | 50 nM | [8] |

| Thiazole derivatives | VEGFR-2 | Kinase Assay | 0.15 µM | [9] |

| 4-phenoxy-phenyl isoxazoles | ACC1 | Enzyme Assay | 99.8 nM | [11][12] |

| 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines | BTK | Kinase Assay | 11.8 nM | [7] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | MCF7 cell line | SRB Assay | 10.5 µM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be conducted in a fragment-based drug discovery campaign starting with this compound.

Fragment Screening Workflow

The initial step in FBDD is to screen a library of fragments to identify binders to the target protein. Several biophysical techniques are suitable for detecting the weak interactions typical of fragments.

Caption: A generalized workflow for fragment-based drug discovery.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general luminescence-based assay to determine the inhibitory activity of a compound against a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Dilute the recombinant kinase enzyme to the desired concentration in the kinase assay buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well or 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add the kinase reaction master mix to each well.

-

Initiate the reaction by adding the diluted kinase enzyme to each well.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

-

Incubate at room temperature.

-

Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Subtract the background luminescence.

-

Calculate the percentage of kinase activity relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Maintain cancer cell lines in appropriate culture medium.

-

Seed the cells into 96-well plates at an optimal density and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Add the compound dilutions to the appropriate wells. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.[14]

-

Potential Signaling Pathways for Modulation

Based on the known targets of its derivatives, the this compound fragment could be developed into inhibitors that modulate key signaling pathways involved in cancer and inflammation.

Caption: Potential signaling pathways targeted by inhibitors derived from the core fragment.

Conclusion

This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its favorable physicochemical properties and the demonstrated broad biological activities of its derivatives make it a highly attractive starting point. By employing the systematic experimental approaches outlined in this guide, researchers can effectively leverage this core scaffold to develop novel, potent, and selective therapeutic agents for a range of diseases, particularly in the areas of oncology and inflammation. The provided protocols and workflows offer a foundational framework for the successful progression of this and similar fragments from initial hits to clinical candidates.

References

- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. promega.com [promega.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 14. benchchem.com [benchchem.com]

Exploring the Chemical Landscape of 4-Phenoxyphenyl Thiazole Derivatives: A Technical Guide for Drug Discovery

Introduction

The 4-phenoxyphenyl thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various diseases. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships (SAR). The content herein is curated for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a common motif in numerous FDA-approved drugs, highlighting its significance in drug design.[1] When incorporated into the 4-phenoxyphenyl framework, it gives rise to a class of compounds with significant potential in oncology and inflammatory diseases.

Biological Activities and Therapeutic Targets

Derivatives of the 4-phenoxyphenyl thiazole core have exhibited a spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key proteins in cellular signaling cascades.

Anticancer Activity

The anticancer potential of 4-phenoxyphenyl thiazole derivatives is a focal point of current research. These compounds have been shown to target several critical pathways involved in tumor growth, proliferation, and survival.

-

Kinase Inhibition: A predominant mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling.

-

c-Met Kinase: Several 4-phenoxyquinoline derivatives incorporating a thiazole moiety have been identified as potent inhibitors of the c-Met kinase.[2][3] The c-Met pathway, when aberrantly activated, plays a significant role in tumorigenesis and metastasis.

-

p38 MAP Kinase: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[4] This kinase is involved in cellular responses to stress and inflammation and is a target for anti-inflammatory and anticancer therapies.

-

Spleen Tyrosine Kinase (SYK): Novel 4-thiazolyl-2-phenylaminopyrimidines have been developed as potent inhibitors of spleen tyrosine kinase (SYK), with nanomolar potency.[5]

-

-

Tubulin Polymerization Inhibition: Certain 4-substituted methoxybenzoyl-aryl-thiazole analogues act as tubulin polymerization inhibitors by binding to the colchicine binding site.[6] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

-

SIRT2 and EGFR Inhibition: Some polysubstituted thiazole derivatives have been identified as promising anticancer candidates that target SIRT2 and EGFR.[3]

Anti-inflammatory Activity

The role of 4-phenoxyphenyl thiazole derivatives in modulating inflammatory responses is primarily linked to their ability to inhibit key pro-inflammatory signaling pathways.

-

p38 MAP Kinase Inhibition: As mentioned earlier, the inhibition of p38 MAP kinase by these derivatives leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various 4-phenoxyphenyl thiazole derivatives and related analogs against different biological targets and cancer cell lines.

| Compound ID | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| c-Met Kinase Inhibitors | |||||

| Compound 23 | c-Met | 17.6 | HT-29 | 0.18 | [2] |

| MKN-45 | 0.06 | [2] | |||

| H460 | 0.01 | [2] | |||

| p38 MAP Kinase Inhibitors | |||||

| Compound 7g | p38α | - | THP-1 (TNF-α release) | - | [4] |

| Compound 10b | p38α | - | THP-1 (TNF-α release) | - | [4] |

| Tubulin Polymerization Inhibitors | |||||

| SMART Compound 1 | Tubulin Polymerization | - | - | - | [6] |

| SIRT2 and EGFR Inhibitors | |||||

| Compound 21 | - | - | A549 | 5.42 | [3] |

| Compound 22 | - | - | A549 | 2.47 | [3] |

| Compound 25 | - | - | A549 | - | [3] |

| Compound 26 | - | - | A549 | - | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-phenoxyphenyl thiazole derivatives are crucial for reproducibility and further development.

General Synthesis of 4-Phenoxyphenyl Thiazole Derivatives

A common synthetic route to 4-aryl-thiazole derivatives is the Hantzsch thiazole synthesis. The general procedure involves the reaction of an α-haloketone with a thioamide. For 4-phenoxyphenyl thiazole derivatives, the synthesis can be adapted as follows:

-

Synthesis of the α-bromoketone: The appropriately substituted phenoxyacetophenone is brominated using a suitable brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to yield the corresponding α-bromo-4-phenoxyacetophenone.

-

Hantzsch Thiazole Synthesis: The resulting α-bromoketone is then condensed with a desired thioamide in a suitable solvent such as ethanol or isopropanol, often under reflux conditions. This cyclization reaction affords the 2,4-disubstituted thiazole core.

Example Protocol for the Synthesis of 4-phenyl-5-pyridyl-1,3-thiazole analogues: [4]

-

A mixture of the appropriate α-bromoketone (1 mmol) and thioamide (1.1 mmol) in ethanol (10 mL) is heated at reflux for 2-4 hours.

-

The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Biological Assays

Kinase Inhibition Assays (e.g., c-Met, p38 MAP Kinase):

-

Kinase activity is typically measured using in vitro kinase assays, such as radiometric assays (e.g., [γ-33P]ATP filter binding assay) or non-radiometric assays (e.g., ELISA-based assays or fluorescence-based assays like LanthaScreen®).

-

The assay mixture contains the purified kinase, a specific substrate peptide, ATP, and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

The extent of substrate phosphorylation is quantified, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT Assay):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

Tubulin Polymerization Assay:

-

The ability of the compounds to inhibit tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.

-

The assay measures the increase in fluorescence that occurs upon the incorporation of a fluorescent reporter into microtubules during polymerization.

-

The reaction is initiated by the addition of tubulin to a polymerization buffer containing GTP and the test compound.

-

The fluorescence is monitored over time at 37°C, and the IC50 value for the inhibition of tubulin polymerization is determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the subject matter.

Conclusion and Future Directions

The 4-phenoxyphenyl thiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The diverse range of biological targets that can be modulated by this chemical class underscores its potential for yielding potent and selective drug candidates. Future research efforts should focus on expanding the explored chemical space through the synthesis of novel analogs with diverse substitution patterns. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for this scaffold may unveil new therapeutic opportunities. The continued investigation of 4-phenoxyphenyl thiazole derivatives holds significant promise for addressing unmet medical needs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

Synthesis and Characterization of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis and characterization of the novel compound 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine. This document details a plausible synthetic route, comprehensive characterization data, and potential biological significance, serving as a valuable resource for researchers in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities[1][2][3][4][5][6]. The introduction of a phenoxy-phenyl moiety at the 4-position of the thiazole ring presents an interesting avenue for exploring new chemical space and developing novel therapeutic agents.

Core Compound Information

| Parameter | Value | Reference |

| IUPAC Name | 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine | [7][8] |

| CAS Number | 105512-82-1 | [7][9] |

| Molecular Formula | C15H12N2OS | [8][9][10] |

| Molecular Weight | 268.33 g/mol | [9][10] |

| Melting Point | 117 °C | [7] |

| Appearance | Expected to be a solid | N/A |

Synthetic Protocol

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the cyclization of an α-haloketone with a thiourea derivative. In this proposed synthesis, the key intermediates are 2-bromo-1-(4-phenoxyphenyl)ethan-1-one and thiourea.

Step 1: Bromination of 4-Phenoxyacetophenone

The initial step involves the α-bromination of 4-phenoxyacetophenone. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent like acetic acid or methanol.

Experimental Protocol:

-

Dissolve 4-phenoxyacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture at room temperature with constant stirring.

-

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 2-bromo-1-(4-phenoxyphenyl)ethan-1-one.

Step 2: Cyclization to form this compound

The synthesized α-bromoketone is then reacted with thiourea in a suitable solvent, such as ethanol, to yield the target 2-aminothiazole derivative[11][12].

Experimental Protocol:

-

To a solution of 2-bromo-1-(4-phenoxyphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the free amine.

-

Filter the precipitate, wash with cold ethanol and then water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Figure 1. Synthetic workflow for this compound.

Characterization Data

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic methods. The following table summarizes the expected characterization data based on its chemical structure and data from analogous compounds[1][11][13][14].

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~5.0-6.0 (s, 2H, -NH₂), ~6.8-7.8 (m, 10H, Ar-H and thiazole-H) |

| ¹³C NMR | δ (ppm): ~100-110 (thiazole C5), ~115-135 (aromatic C-H), ~140-160 (aromatic C-O and thiazole C4), ~165-170 (thiazole C2, -C-NH₂) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~3100 (aromatic C-H stretching), ~1620 (C=N stretching), ~1580 (C=C stretching), ~1240 (Ar-O-Ar stretching) |

| Mass Spec (m/z) | Expected [M+H]⁺ at 269.34 |

Potential Biological Significance

While the specific biological activity of this compound has not been extensively reported, the 2-aminothiazole core is a key feature in many compounds with significant pharmacological properties. Derivatives of this scaffold have been shown to possess a broad spectrum of activities, including but not limited to:

-

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines[2][14].

-

Anti-inflammatory Activity: This class of compounds has been investigated for its potential to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes[3][4].

-

Antimicrobial Activity: The thiazole nucleus is present in several antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against a range of pathogens[1][2].

The unique substitution of a phenoxy-phenyl group at the 4-position may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel biological activities or improved potency. Further investigation into the biological effects of this compound is warranted.

Figure 2. Generalized signaling pathway for potential biological activity.

Conclusion

This technical guide outlines a robust and reproducible synthetic strategy for this compound, a compound of interest for further investigation in drug discovery. The detailed characterization and potential biological activities discussed herein provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules. The versatile 2-aminothiazole scaffold, combined with the unique phenoxy-phenyl substituent, makes this compound a promising candidate for the development of novel therapeutic agents.

References

- 1. ijsdr.org [ijsdr.org]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology [ijmm.ir]

- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 7. This compound | 105512-82-1 [sigmaaldrich.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound; [abichem.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 14. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine in Kinase Inhibitor Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This technical guide focuses on 4-(4-Phenoxy-phenyl)-thiazol-2-ylamine , a specific derivative with potential for kinase inhibitor screening. While comprehensive public data on this exact molecule is limited, this guide will provide an in-depth overview based on structurally related compounds, detailing its synthesis, potential biological targets, and the methodologies for its evaluation.

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule inhibitors that target specific kinases has become a major focus of drug discovery.[1] Thiazole-based compounds have emerged as a promising class of kinase inhibitors, with derivatives showing activity against a range of important kinase targets.[1]

This guide will explore the potential of this compound as a kinase inhibitor by examining the activity of analogous compounds and providing detailed protocols for its synthesis and biological evaluation.

Quantitative Data for Structurally Related Thiazole-Based Kinase Inhibitors

Table 1: Inhibitory Activity of Thiazole Derivatives against Serine/Threonine Kinases [1]

| Kinase Family | Compound Type | IC50/Ki |

| PI3K/AKT/mTOR | Thiazole Derivatives | 0.02 µM - 9.0 nM |

| Aurora Kinases | 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines | Potent Inhibition |

| Cyclin-Dependent Kinases (CDKs) | 2-(thiazol-2-amino)-4-arylaminopyrimidines | 54.8 nM - 2.01 µM |

| Casein Kinase II (CK2) | Thiazole Derivatives | Potent Inhibition |

Table 2: Inhibitory Activity of Thiazole Derivatives against Tyrosine Kinases [2][3]

| Kinase Target | Compound Type | IC50/Ki |

| c-Met | 4-Phenoxyquinoline derivatives with benzo[d]thiazole-2-yl urea | 17.6 nM |

| Src Family Kinases | 2-aminothiazole derivatives (e.g., Dasatinib) | Subnanomolar to nanomolar |

| Anaplastic Lymphoma Kinase (ALK) | 2-(thiazol-2-amino)-4-arylaminopyrimidines | 12.4 nM (for lead compound) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives.

Materials:

-

4'-Phenoxyacetophenone

-

Thiosemicarbazide

-

Iodine

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A mixture of 4'-phenoxyacetophenone (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and iodine (1 equivalent) is added portion-wise.

-

The mixture is then heated to reflux for an additional 8-10 hours.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is filtered, washed with a saturated solution of sodium bicarbonate, and then with water.

-

The crude product is purified by recrystallization from ethanol to yield this compound.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate

-

ATP

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

-

Data is analyzed to determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50).

Cell-Based Kinase Inhibition Assay (Example: Western Blot for Phospho-protein)

This protocol assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

This compound (test compound)

-

Lysis buffer

-

Primary antibodies (total and phospho-specific for the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.

-

Densitometry is used to quantify the levels of the phosphorylated protein relative to the total protein.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by thiazole-based kinase inhibitors. Understanding these pathways is crucial for interpreting the biological effects of this compound.

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Regulation.

Caption: PI3K/AKT/mTOR Signaling Pathway.

Caption: p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

Caption: Spleen Tyrosine Kinase (Syk) Signaling Pathway in B-Cells.

Caption: Aurora Kinase Signaling in Mitosis.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is yet to be broadly published, the extensive research on structurally related 2-aminothiazole derivatives strongly suggests its potential as a valuable scaffold for kinase inhibitor screening. The phenoxy-phenyl moiety offers opportunities for synthetic modification to enhance potency and selectivity against specific kinase targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to undertake a comprehensive evaluation of this and similar compounds, contributing to the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Therapeutic Applications of Aminothiazole Compounds for Researchers, Scientists, and Drug Development Professionals